Hexachloropropene
Overview
Description
Hexachloropropene is a chlorinated hydrocarbon with the chemical formula CCl₃CCl=CCl₂ . It is a colorless liquid at room temperature and is known for its high toxicity to humans . This compound is primarily used in industrial applications and chemical synthesis.
Preparation Methods
Hexachloropropene can be synthesized through the dehydrochlorination of 1,1,1,2,2,3,3-heptachloropropane using potassium hydroxide in a methanol solution . The reaction involves the removal of hydrogen chloride (HCl) from heptachloropropane, resulting in the formation of this compound. Industrial production methods often involve the reaction of chloroform and tetrachloroethylene to produce heptachloropropane, which is then converted to this compound .
Chemical Reactions Analysis
Hexachloropropene undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.
Addition Reactions: It can participate in addition reactions with compounds containing double or triple bonds.
Oxidation and Reduction: Although less common, this compound can undergo oxidation and reduction under specific conditions.
Common reagents used in these reactions include potassium hydroxide, methanol, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Hexachloropropene has several applications in scientific research:
Biology and Medicine: While its direct applications in biology and medicine are limited due to its toxicity, it is used in research to study the effects of chlorinated hydrocarbons on biological systems.
Mechanism of Action
The primary mechanism of action of hexachloropropene involves its interaction with cellular components, leading to toxicity. It can disrupt cellular membranes and interfere with metabolic processes, resulting in cell damage and death.
Comparison with Similar Compounds
Hexachloropropene is similar to other chlorinated hydrocarbons, such as:
Hexachlorobenzene: Another highly chlorinated compound used in industrial applications.
Tetrachloroethylene: Commonly used as a solvent in dry cleaning and degreasing.
Chloroform: Used as a solvent and in the production of other chemicals.
This compound is unique due to its specific structure and reactivity, making it valuable in certain chemical synthesis processes .
Properties
IUPAC Name |
1,1,2,3,3,3-hexachloroprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl6/c4-1(2(5)6)3(7,8)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDYKPARTDCDCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)(C(Cl)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl6 | |
Record name | HEXACHLOROPROPENE | |
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DSSTOX Substance ID |
DTXSID7062039 | |
Record name | Hexachloropropene | |
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Molecular Weight |
248.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexachloropropene is a clear colorless liquid. Insoluble in water. Used as a plasticizer and hydraulic fluid., Water-white liquid; [HSDB] Colorless liquid; [MSDSonline] | |
Record name | HEXACHLOROPROPENE | |
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Record name | Hexachloropropene | |
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Boiling Point |
209.5 °C | |
Record name | PERCHLOROPROPENE | |
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Solubility |
MIscible with alcohol, ether, chlorinated solvents, In water= 17 mg/l at 25 °C | |
Record name | PERCHLOROPROPENE | |
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Density |
1.7632 at 20 °C/4 °C | |
Record name | PERCHLOROPROPENE | |
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Vapor Pressure |
0.24 [mmHg], 0.244 mm Hg at 25 °C /from experimentally-derived coefficients/ | |
Record name | Hexachloropropene | |
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Mechanism of Action |
An investigation was conducted to validate the hypothesis that the nephrotoxicity of halogenated alkenes may be attributable to hepatic glutathione (GSH) S-conjugate formation and ultimately, to bioactivation by renal cysteine conjugate beta-lyase. The bioactivating mechanism accounting for the organ selective tumor induction called for the conjugation of the parent cmpd with GSH and catalysis by hepatic GSH S-transferases, which resulted in formation of haloakyl and halovinyl glutathione S-conjugates. Trichloroethene, tetrachloroethene, hexachlorobutadiene, perfluoropropene, trichlorotrifluoropropene and dichloroacetylene incubations with rat liver microsomes and in the isolated rat liver with the bile and were translocated to the kidney either intact or following metabolism. The resulting cysteine S-conjugates were then metabolized to thioacylchlorides and thioketenes. DNA interacted with these potent electrophiles causing mutagenicity in bacteria, genotoxicity in cultured renal cells, and cytotoxicity in kidney cells. The cysteine S-conjugates were possibly acetylated to the corresponding mercapturic acids, as an alternative to beta-lyase catalyzed cleavage. These mercapturic acids have been identified in urine. /Results indicate/ that the organotropic carcinogenicity is apparently due to the ability of the kidney to concentrate GSH and cysteine S-conjugates and intensive metabolism of GSH S-conjugates to cysteine S-conjugates in this organ. | |
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Color/Form |
WATER-WHITE LIQUID | |
CAS No. |
1888-71-7 | |
Record name | HEXACHLOROPROPENE | |
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Record name | 1,1,2,3,3,3-Hexachloro-1-propene | |
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Record name | Perchloropropene | |
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Record name | Hexachloropropene | |
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Record name | 1-Propene, 1,1,2,3,3,3-hexachloro- | |
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Record name | Hexachloropropene | |
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Record name | Hexachloropropene | |
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Record name | HEXACHLOROPROPENE | |
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Record name | PERCHLOROPROPENE | |
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Melting Point |
-72.9 °C | |
Record name | PERCHLOROPROPENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6061 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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